2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide side chain attached to a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a hydroxycinnamic acid derivative, under acidic conditions to form the chromen-2-one core.
Introduction of Methoxy and Methyl Groups: The chromen-2-one core is then subjected to methylation and methoxylation reactions using reagents like methyl iodide and dimethyl sulfate.
Attachment of the Acetamide Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetamide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-(CARBOXYMETHOXY)-4-METHYLCOUMARIN: Similar chromen-2-one core with different substituents.
(S)-2-(2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO)-5-UREIDOPENTANOIC ACID: Similar structure with additional functional groups.
Uniqueness
2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of methoxy, methyl, and acetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H23NO6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO6/c1-13-16-9-19(27-3)20(28-4)11-18(16)29-22(25)17(13)10-21(24)23-12-14-5-7-15(26-2)8-6-14/h5-9,11H,10,12H2,1-4H3,(H,23,24) |
InChI Key |
QKGZMZBRAYITGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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